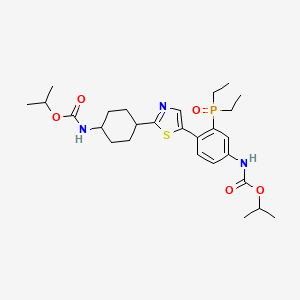
Rad51-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rad51-IN-6 is a small molecule inhibitor that targets the RAD51 protein, which plays a crucial role in the homologous recombination repair of DNA double-strand breaks
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rad51-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and specificity for the RAD51 protein.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes to meet industrial standards.
化学反応の分析
Types of Reactions
Rad51-IN-6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially altering the compound’s activity.
Reduction: The addition of hydrogen or removal of oxygen can also modify the compound’s properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, potentially enhancing its efficacy or reducing side effects.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms.
科学的研究の応用
Rad51-IN-6 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of DNA repair and the role of RAD51 in homologous recombination.
Biology: Researchers use this compound to investigate the cellular processes involved in DNA damage response and repair.
Medicine: The compound is being explored as a potential therapeutic agent for sensitizing cancer cells to treatments like chemotherapy and radiation therapy.
Industry: this compound could be used in the development of diagnostic tools and assays for detecting DNA repair deficiencies.
作用機序
Rad51-IN-6 exerts its effects by binding to the RAD51 protein, inhibiting its ability to form nucleoprotein filaments on single-stranded DNA. This inhibition disrupts the homologous recombination repair pathway, leading to the accumulation of DNA damage in cancer cells. The molecular targets and pathways involved include:
RAD51 Protein: The primary target of this compound.
Homologous Recombination Pathway: The pathway disrupted by the inhibition of RAD51, leading to increased sensitivity to DNA-damaging agents.
類似化合物との比較
Rad51-IN-6 can be compared with other RAD51 inhibitors and DNA repair inhibitors:
Similar Compounds: Other RAD51 inhibitors include B02 and RI-1, which also target the RAD51 protein but may have different binding affinities and specificities.
Uniqueness: this compound is unique in its specific binding mode and its potential to be used in combination with other cancer therapies to enhance their efficacy.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific and medical fields.
特性
分子式 |
C27H40N3O5PS |
|---|---|
分子量 |
549.7 g/mol |
IUPAC名 |
propan-2-yl N-[3-diethylphosphoryl-4-[2-[4-(propan-2-yloxycarbonylamino)cyclohexyl]-1,3-thiazol-5-yl]phenyl]carbamate |
InChI |
InChI=1S/C27H40N3O5PS/c1-7-36(33,8-2)23-15-21(30-27(32)35-18(5)6)13-14-22(23)24-16-28-25(37-24)19-9-11-20(12-10-19)29-26(31)34-17(3)4/h13-20H,7-12H2,1-6H3,(H,29,31)(H,30,32) |
InChIキー |
NFBJDFHJSJHCAT-UHFFFAOYSA-N |
正規SMILES |
CCP(=O)(CC)C1=C(C=CC(=C1)NC(=O)OC(C)C)C2=CN=C(S2)C3CCC(CC3)NC(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407905.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)
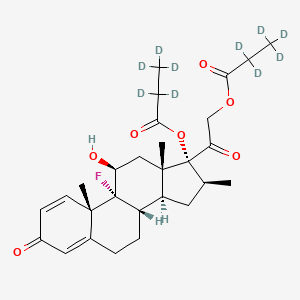


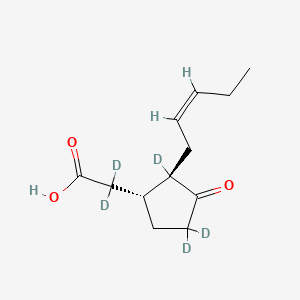
![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)
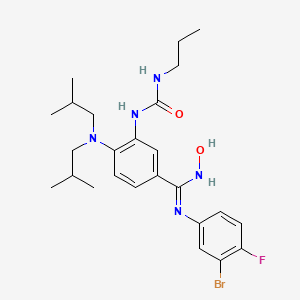
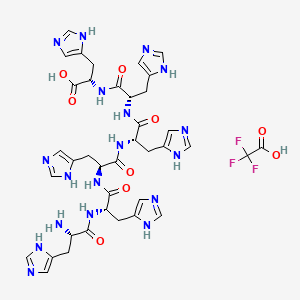
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
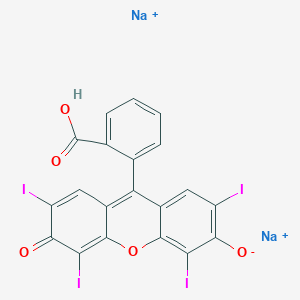
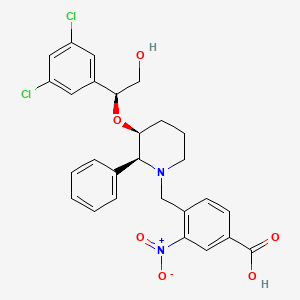
![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)
